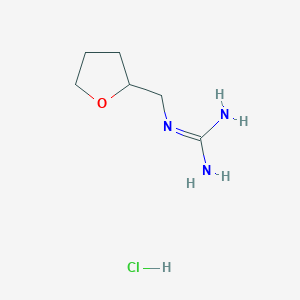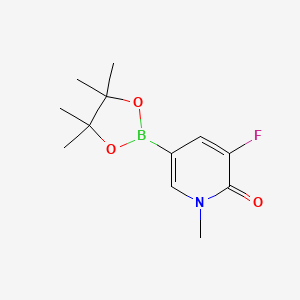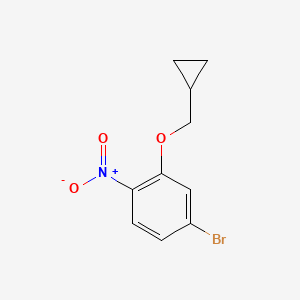
3-(1,1-Difluoropropyl)pyrazin-2-amine
Vue d'ensemble
Description
“3-(1,1-Difluoropropyl)pyrazin-2-amine” is a chemical compound with the molecular formula C7H9F2N3. It has a molecular weight of 173.16 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring attached to a 1,1-difluoropropyl group and an amine group . The exact structure and properties can be further analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .Applications De Recherche Scientifique
Chimie Médicinale : Inhibition de c-Met
3-(1,1-Difluoropropyl)pyrazin-2-amine : est un composé d'intérêt en chimie médicinale en raison de son rôle potentiel dans l'inhibition de la protéine kinase c-Met. Cette kinase est impliquée dans diverses formes de cancer, et son inhibition peut être une cible précieuse pour les médicaments anticancéreux. La structure du composé lui permet d'interagir avec le site de liaison de l'ATP de la kinase, ce qui pourrait conduire au développement de nouveaux agents thérapeutiques .
Neuropharmacologie : Modulation du GABA A
En neuropharmacologie, ce composé s'est révélé prometteur en tant que modulateur des récepteurs GABA A. Ces récepteurs constituent une classe de récepteurs qui répondent au neurotransmetteur GABA, le principal composé inhibiteur du système nerveux central vertébré mature. La modulation de ces récepteurs peut avoir des applications thérapeutiques dans le traitement de l'anxiété, de l'insomnie et de l'épilepsie .
Chimie des Polymères : Applications aux Cellules Solaires
Les unités structurales de This compound ont été incorporées dans des polymères utilisés dans les cellules solaires. Ces polymères peuvent améliorer l'efficacité des cellules solaires en facilitant une meilleure absorption de la lumière et un meilleur transport de charge, ce qui est essentiel pour convertir l'énergie solaire en électricité .
Biochimie : Inhibition de BACE-1
Ce composé a également été étudié pour son potentiel à inhiber la BACE-1 (β-sécrétase 1), une enzyme impliquée dans la production de peptides bêta-amyloïdes. L'accumulation de ces peptides dans le cerveau est une caractéristique de la maladie d'Alzheimer, et leur réduction par l'inhibition de la BACE-1 est une stratégie thérapeutique en cours d'investigation .
Sondes Fluorescentes
En raison de sa structure chimique unique, This compound peut être utilisée pour créer des sondes fluorescentes. Ces sondes sont des outils précieux en recherche biologique et en diagnostics médicaux, car elles peuvent être utilisées pour marquer et visualiser des protéines, des cellules ou des tissus spécifiques au microscope .
Voies de Synthèse et Applications Pratiques
Le composé est obtenu par différentes voies de synthèse, notamment la cyclisation d'une diamine hétérocyclique avec un nitrite ou la réaction d'hydrate d'hydrazine avec des 1,2,3-triazoles dicarbonylés. Ses applications pratiques s'étendent à la synthèse d'hétérocycles qui sont essentiels dans le développement de nouveaux médicaments et matériaux .
Mécanisme D'action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 3-(1,1-difluoropropyl)pyrazin-2-amine, have exhibited various biological activities .
Mode of Action
The compound is part of the pyrrolopyrazine class, which has shown a wide range of biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been associated with antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
It is known that pyrrolopyrazine derivatives have shown a wide range of biological activities .
Analyse Biochimique
Biochemical Properties
3-(1,1-Difluoropropyl)pyrazin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways and the overall biochemical environment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it can impact the expression of genes involved in oxidative stress responses and metabolic regulation, thereby influencing the overall cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic flux . The binding interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy and potential changes in its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of the cell. These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding these processes is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
3-(1,1-difluoropropyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3/c1-2-7(8,9)5-6(10)12-4-3-11-5/h3-4H,2H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXNWYCDAPRRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CN=C1N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Tetrahydropyran-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1412634.png)

![N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1412637.png)

![3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine](/img/structure/B1412640.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B1412641.png)

![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1412644.png)
![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid methyl ester](/img/structure/B1412645.png)

![tert-Butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B1412648.png)
![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1412649.png)


